molecular formula C9H12N2O2 B13463673 methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate

methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No.: B13463673
M. Wt: 180.20 g/mol
InChI Key: SQSHTVPSEMAEHS-UHFFFAOYSA-N
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Description

Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. Intramolecular cyclization of these intermediates, catalyzed by cesium carbonate in dimethyl sulfoxide, leads to the formation of the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that promote cell proliferation and survival, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other pyrrolopyridine derivatives. Its potential as a kinase inhibitor targeting FGFRs sets it apart from other similar compounds.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-4-11-8-5-10-3-2-6(7)8/h4,10-11H,2-3,5H2,1H3

InChI Key

SQSHTVPSEMAEHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1CCNC2

Origin of Product

United States

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